molecular formula C16H25NO5 B4096581 N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid

N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid

Cat. No.: B4096581
M. Wt: 311.37 g/mol
InChI Key: JBPNNIHAPPKPME-UHFFFAOYSA-N
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Description

N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid is a complex organic compound that combines an amine group with an aromatic ether and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine typically involves multiple steps, starting with the preparation of the phenoxyethanamine backbone This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with an ethylene oxide derivative under basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions include nitroso derivatives, hydrogenated aromatic rings, and substituted phenoxy derivatives.

Scientific Research Applications

N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-propanamine: A simpler amine with similar structural features but lacking the aromatic ether and oxalic acid moieties.

    N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide: A compound with a similar amine group but different substituents on the aromatic ring.

Uniqueness

N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine is unique due to its combination of an aromatic ether, an amine group, and an oxalic acid moiety, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.C2H2O4/c1-5-14(2,3)12-6-8-13(9-7-12)16-11-10-15-4;3-1(4)2(5)6/h6-9,15H,5,10-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPNNIHAPPKPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCNC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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